molecular formula C18H20O3 B108321 Estra-1,3,5(10)-triene-11,17-dione, 3-hydroxy-, (9beta)- CAS No. 17391-44-5

Estra-1,3,5(10)-triene-11,17-dione, 3-hydroxy-, (9beta)-

Cat. No. B108321
CAS RN: 17391-44-5
M. Wt: 284.3 g/mol
InChI Key: WKUQOYYYFVBROI-USJZOSNVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Estra-1,3,5(10)-triene-11,17-dione, 3-hydroxy-, (9beta)-, commonly known as ATD, is a potent aromatase inhibitor that has been widely used in scientific research. Aromatase is an enzyme that catalyzes the conversion of androgens to estrogens, which plays a crucial role in the biosynthesis of estrogen. ATD has been shown to be effective in inhibiting aromatase activity, thereby reducing estrogen levels in the body.

Mechanism Of Action

ATD works by inhibiting the activity of aromatase, which is responsible for the conversion of androgens to estrogens. By inhibiting aromatase activity, ATD reduces the levels of estrogen in the body, which can have a number of physiological effects.

Biochemical And Physiological Effects

ATD has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of estrogen in the body, which can lead to a reduction in breast cancer cell proliferation and an increase in bone density. ATD has also been shown to have a positive effect on male fertility by increasing the levels of testosterone in the body.

Advantages And Limitations For Lab Experiments

One of the main advantages of using ATD in lab experiments is its ability to inhibit aromatase activity, which can help to elucidate the role of estrogen in various physiological processes. However, one of the limitations of using ATD is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research related to ATD. One area of research could focus on the development of more efficient synthesis methods for ATD, which could increase the yield and reduce the cost of production. Another area of research could focus on the development of new aromatase inhibitors that are more selective and have fewer side effects than ATD. Finally, future research could focus on the role of estrogen in different diseases and conditions, which could help to identify new therapeutic targets for the treatment of these conditions.
Conclusion:
ATD is a potent aromatase inhibitor that has been widely used in scientific research. Its ability to inhibit aromatase activity has made it a valuable tool for investigating the role of estrogen in various physiological processes. While there are some limitations to its use, the future directions for research related to ATD are promising and could lead to the development of new therapies for a variety of diseases and conditions.

Synthesis Methods

ATD can be synthesized by a multi-step process involving the reaction of 3-keto-4-ene with sodium borohydride, followed by oxidation with chromic acid. The resulting product is then treated with sodium hydroxide to form ATD. The overall yield of this synthesis method is approximately 20%.

Scientific Research Applications

ATD has been widely used in scientific research to investigate the role of estrogen in various physiological processes. It has been shown to be effective in reducing the levels of estrogen in the body, which can help to elucidate the role of estrogen in different diseases and conditions. ATD has been used in studies related to breast cancer, osteoporosis, and male infertility.

properties

CAS RN

17391-44-5

Product Name

Estra-1,3,5(10)-triene-11,17-dione, 3-hydroxy-, (9beta)-

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

(8S,9R,13S,14S)-3-hydroxy-13-methyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-11,17-dione

InChI

InChI=1S/C18H20O3/c1-18-9-15(20)17-12-5-3-11(19)8-10(12)2-4-13(17)14(18)6-7-16(18)21/h3,5,8,13-14,17,19H,2,4,6-7,9H2,1H3/t13-,14-,17-,18-/m0/s1

InChI Key

WKUQOYYYFVBROI-USJZOSNVSA-N

Isomeric SMILES

C[C@]12CC(=O)[C@@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)O

SMILES

CC12CC(=O)C3C(C1CCC2=O)CCC4=C3C=CC(=C4)O

Canonical SMILES

CC12CC(=O)C3C(C1CCC2=O)CCC4=C3C=CC(=C4)O

synonyms

(9β)-3-Hydroxyestra-1,3,5(10)-triene-11,17-dione

Origin of Product

United States

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